molecular formula C10H12N2O2 B13190428 4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B13190428
M. Wt: 192.21 g/mol
InChI Key: YABQGZBAMHMPKY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in aqueous alkali. This method is stereoselective, producing individual cis isomers . Another approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as POCl3, P2O5, or ZnCl2 .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as catalytic direct dehydrative amidation using organoboron compounds, could be applied to enhance the efficiency and environmental friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the parent compound.

Mechanism of Action

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
  • 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Comparison: 4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to its amino group at the 4-position and carboxylic acid group at the 8-position, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-3,8,12H,4-5,11H2,(H,13,14)

InChI Key

YABQGZBAMHMPKY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1N)C=CC=C2C(=O)O

Origin of Product

United States

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